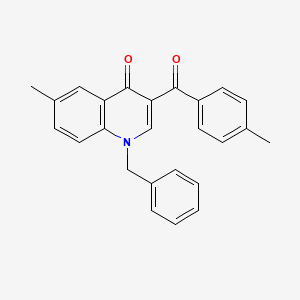
1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H21NO2 and its molecular weight is 367.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, a compound with the CAS number 902623-41-0, belongs to the class of quinolinone derivatives. This compound has garnered interest due to its potential biological activities, which include anti-cancer properties, anti-inflammatory effects, and possible applications in treating viral infections. This article reviews the biological activity of this compound based on diverse research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H21NO2, with a molecular weight of 367.4 g/mol. The structure features a benzyl group, a methyl group, and a 4-methylbenzoyl moiety attached to a dihydroquinolinone core.
| Property | Value |
|---|---|
| Molecular Formula | C25H21NO2 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 902623-41-0 |
Anticancer Activity
Several studies have investigated the anticancer potential of quinolinone derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related quinolinone derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 15 µM .
Case Study:
In vitro assays showed that treatment with this compound led to increased caspase activity, indicating apoptosis induction. Furthermore, flow cytometry analysis revealed an accumulation of cells in the Sub-G1 phase of the cell cycle, confirming its potential as an anticancer agent.
Anti-HIV Activity
The compound has been evaluated for its antiviral properties, particularly against HIV. A series of analogs derived from similar structures were tested for their ability to inhibit HIV integrase activity. Results indicated that certain modifications to the quinolinone structure enhanced antiviral efficacy .
Research Findings:
The anti-HIV activity was assessed using viral replication assays where compounds demonstrated significant inhibition of HIV replication at low micromolar concentrations.
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound has been studied for its anti-inflammatory effects. Research indicates that quinolinone derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cell culture models .
Mechanism of Action:
The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Toxicity and Safety Profile
Toxicological assessments have shown that this compound exhibits a favorable safety profile in preliminary studies. In vivo experiments demonstrated no significant toxicity at therapeutic doses; however, further studies are required to fully elucidate its safety margins and potential side effects on vital organs.
特性
IUPAC Name |
1-benzyl-6-methyl-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c1-17-8-11-20(12-9-17)24(27)22-16-26(15-19-6-4-3-5-7-19)23-13-10-18(2)14-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZGERRJKXXWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














